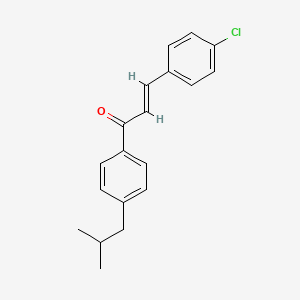
Calamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calamine, commonly known as this compound lotion, is a medication primarily used to treat mild itchiness. It is a combination of zinc oxide and 0.5% ferric oxide (Fe₂O₃). This compound is widely used to alleviate symptoms of sunburn, insect bites, poison ivy, poison oak, and other mild skin conditions. It also helps dry out secretions resulting from skin irritation . The use of this compound dates back to as early as 1500 BC, and it is listed on the World Health Organization’s List of Essential Medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calamine lotion is prepared by mixing this compound powder and zinc oxide powder with glycerin and bentonite magma. The mixture is then diluted with calcium hydroxide solution to form a smooth, uniform paste. The final product is a suspension that requires shaking before use .
Industrial Production Methods: In industrial settings, this compound lotion is produced by combining zinc oxide and ferric oxide with additional ingredients such as phenol and calcium hydroxide. The mixture is processed to ensure a consistent and stable product that meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Calamine undergoes various chemical reactions, including:
Oxidation: Zinc oxide can be oxidized to form zinc hydroxide in the presence of moisture.
Reduction: Ferric oxide can be reduced to ferrous oxide under certain conditions.
Substitution: Zinc oxide can react with acids to form zinc salts.
Common Reagents and Conditions:
Oxidation: Moisture and oxygen.
Reduction: Reducing agents such as hydrogen or carbon monoxide.
Substitution: Acids like hydrochloric acid or sulfuric acid.
Major Products Formed:
Oxidation: Zinc hydroxide.
Reduction: Ferrous oxide.
Substitution: Zinc chloride or zinc sulfate.
Scientific Research Applications
Mechanism of Action
Calamine exerts its effects through its active ingredients, zinc oxide and ferric oxide. Zinc oxide acts as a skin protectant and astringent, helping to reduce inflammation and irritation. Ferric oxide contributes to the drying effect, which helps to alleviate itching and discomfort. The cooling sensation produced by this compound as it evaporates on the skin also provides relief from itching .
Comparison with Similar Compounds
Caladryl: Contains calamine and pramoxine hydrochloride, providing additional analgesic effects.
Hydrocortisone: A corticosteroid used to treat inflammation and itching.
Zinc Oxide: Used alone in various skin protectant formulations.
Comparison:
Caladryl vs. This compound: Caladryl offers an extra level of relief by including pramoxine hydrochloride, which provides temporary pain relief in addition to the antipruritic effects of this compound.
Hydrocortisone vs. This compound: Hydrocortisone is more potent in reducing inflammation but may have more side effects compared to this compound, which is generally considered safer for mild skin conditions.
Zinc Oxide vs. This compound: Zinc oxide alone is effective as a skin protectant, but the addition of ferric oxide in this compound enhances its drying and soothing properties.
This compound remains a widely used and effective treatment for various mild skin conditions, thanks to its combination of zinc oxide and ferric oxide, which provide both protective and soothing effects.
Properties
CAS No. |
12196-21-3 |
|---|---|
Molecular Formula |
H2O9Si2Zn4.H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B1170112.png)


